N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide
Description
N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of chromen-2-yl derivatives
Properties
Molecular Formula |
C23H16N2O5 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C23H16N2O5/c1-14-6-5-9-18-20(26)19(15-7-3-2-4-8-15)23(30-21(14)18)24-22(27)16-10-12-17(13-11-16)25(28)29/h2-13H,1H3,(H,24,27) |
InChI Key |
YYOOWWADMLWCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 8-methyl-4-oxo-3-phenylchromen-2-carboxylic acid with 4-nitroaniline under acidic or basic conditions. The reaction may require catalysts such as sulfuric acid or hydrochloric acid and may be carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide can be compared with other chromen-2-yl derivatives, such as:
- N-(4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide
- N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-aminobenzamide
- N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-chlorobenzamide
These compounds may share similar chemical properties and biological activities but differ in their specific substituents, leading to variations in their reactivity, potency, and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
